molecular formula C21H18N2O4 B12185373 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-6-yl)acetamide

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(1H-indol-6-yl)acetamide

Cat. No.: B12185373
M. Wt: 362.4 g/mol
InChI Key: PIGZPJJAJABZLO-UHFFFAOYSA-N
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Description

This compound features a coumarin (chromen-2-one) core substituted with hydroxy (7-position), methyl (4- and 8-positions), and oxo (2-position) groups. The coumarin moiety is linked via an acetamide bridge to a 1H-indol-6-yl group. While direct biological data for this compound are unavailable, structurally related analogs exhibit diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C21H18N2O4/c1-11-15-5-6-18(24)12(2)20(15)27-21(26)16(11)10-19(25)23-14-4-3-13-7-8-22-17(13)9-14/h3-9,22,24H,10H2,1-2H3,(H,23,25)

InChI Key

PIGZPJJAJABZLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Molecular Formula : C22H18N2O4 (inferred from IUPAC name).
  • Key Features :
    • Coumarin core with 7-OH, 4,8-diCH3, and 2-oxo substituents.
    • Acetamide linker to indole (6-position).
  • Potential Interactions: Hydroxy and carbonyl groups enable hydrogen bonding; methyl groups enhance lipophilicity .
Comparable Compounds

A. Chromen-Indole Acetamides 1. 2-(6-Chloro-4-methyl-2-oxo-chromen-7-yl)oxy-N-[2-(1H-indol-3-yl)ethyl]acetamide () - Molecular Formula: C22H19ClN2O3. - Key Differences: - Chloro substituent at coumarin 6-position vs. hydroxy at 7-position. - Indole attached via ethyl linker at 3-position vs. direct acetamide linkage at 6-position.

B. Triazole-Linked Acetamides ()
2. N-(p-tolyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7j)
- Molecular Formula : C22H21N4O2.
- Key Features :
- Triazole ring and naphthalene substituent.
- Methyl-substituted aryl group.
- Comparison : The triazole introduces additional hydrogen-bonding sites (N-H) and π-stacking capacity, differing from the coumarin-indole system .

C. Indole-3-Acetamides ()
3. 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide
- Key Features :
- Direct indole-3-yl to acetamide linkage.
- Long alkyl chain (octyloxy) enhances lipophilicity.
- Impact : Lacks the coumarin core, reducing planar aromatic interactions but improving membrane permeability .

Key Observations :

  • The target compound’s hydroxy group (3300–3500 cm⁻¹ in IR) distinguishes it from chloro-substituted analogs.
  • Triazole-containing analogs (e.g., 7j) show distinct NMR signals for triazole protons (δ 8.32–8.34) .

Physicochemical and Pharmacological Implications

  • Lipophilicity : Methyl groups (target compound) and chloro substituents () increase logP vs. hydroxy groups.
  • Hydrogen Bonding: The 7-OH and amide groups in the target compound may enhance solubility and target binding compared to non-polar analogs .

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